molecular formula C8H9IO B1599727 5-Iodo-2-methylanisole CAS No. 220728-62-1

5-Iodo-2-methylanisole

Cat. No. B1599727
CAS RN: 220728-62-1
M. Wt: 248.06 g/mol
InChI Key: JVKISKVALBFNFA-UHFFFAOYSA-N
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Description

5-Iodo-2-methylanisole is a chemical compound with the linear formula C8H9IO . It is a versatile building block that can be used in the preparation of complex compounds .


Synthesis Analysis

5-Iodo-2-methylanisole is an intermediate in the synthesis of many biologically active compounds, such as pharmaceuticals, pesticides, and herbicides . It can be used in the preparation of complex compounds .


Molecular Structure Analysis

The molecular weight of 5-Iodo-2-methylanisole is 248.06 g/mol . The InChI code for this compound is 1S/C8H9IO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 .


Chemical Reactions Analysis

5-Iodo-2-methylanisole is a versatile building block that can be used in various chemical reactions . For instance, it can be used in the preparation of complex compounds . It is also an intermediate in the synthesis of many biologically active compounds .


Physical And Chemical Properties Analysis

5-Iodo-2-methylanisole is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Photovoltaic Research

In photovoltaic research, 5-Iodo-2-methylanisole can be a component in the development of organic photovoltaic cells. These cells offer a flexible and lightweight alternative to traditional silicon-based solar cells.

Each of these applications demonstrates the versatility and importance of 5-Iodo-2-methylanisole in scientific research and industrial applications . Its role in advancing technology and contributing to various fields of study underscores its value as a chemical compound.

Safety and Hazards

5-Iodo-2-methylanisole is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

5-Iodo-2-methylanisole is a promising compound for future research due to its versatility as a building block in the preparation of complex compounds . It can be used as an intermediate in the synthesis of many biologically active compounds, expanding its potential applications in various fields .

properties

IUPAC Name

4-iodo-2-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKISKVALBFNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447337
Record name 5-iodo-2-methyl anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methylanisole

CAS RN

220728-62-1
Record name 5-iodo-2-methyl anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-amino-2-methylanisole (8.05 g, 58.7 mmol) was dissolved in 244 mL water and 8.1 mL concentrated H2SO4 and cooled to 0° C. NaNO2 (4.86 g, 70.4 mmol) in 61 mL water was added dropwise with stirring. Reaction was stirred 30 minutes at 0° C. Urea (0.70 g, 11.7 mmol) was added and stirring continued for an additional 30 minutes. The pale yellow solution was transferred to a dropping funnel and added slowly to a stirred solution of potassium iodide (19.48 g, 117.4 mmol) in 122 mL water. The solution was stirred at ambient temperature for 1 h after completion of the addition. The reaction was extracted with diethyl ether (3×300 mL). The organic extracts were combined and washed with 1M Na2S2O3 (2×200 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to yield 9.60 g (66%) of 5-iodo-2-methyl anisole as a brown oil.
Quantity
8.05 g
Type
reactant
Reaction Step One
Name
Quantity
244 mL
Type
solvent
Reaction Step One
Name
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.86 g
Type
reactant
Reaction Step Three
Name
Quantity
61 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.7 g
Type
reactant
Reaction Step Four
Quantity
19.48 g
Type
reactant
Reaction Step Five
Name
Quantity
122 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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